2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide features a thieno[3,2-d]pyrimidin core modified with a carbamoylmethyl group at position 1, a 2,5-dichlorophenyl substituent, and a furan-2-ylmethyl acetamide moiety. Its design aligns with the principle that structural similarity to bioactive compounds may confer analogous pharmacological properties .
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O5S/c22-12-3-4-14(23)15(8-12)25-18(29)11-26-16-5-7-33-19(16)20(30)27(21(26)31)10-17(28)24-9-13-2-1-6-32-13/h1-8H,9-11H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIULQAEJFBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a thienopyrimidine derivative notable for its complex structure that includes a thieno[3,2-d]pyrimidine core, a dichlorophenyl group, and a furan moiety. This structural composition suggests potential biological activities that are of interest in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies on related compounds revealed that they could effectively induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrimidine derivatives have also been documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and mediators in activated microglia, suggesting their potential use in treating neuroinflammatory conditions such as Parkinson's disease. Specifically, related compounds have demonstrated the ability to suppress nitric oxide production and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Antimicrobial Activity
Thienopyrimidine derivatives have shown promise as antimicrobial agents. Studies on structurally similar compounds indicate that they possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:
- NF-κB Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer progression.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins play crucial roles in inducing apoptosis in cancer cells.
Data Table: Biological Activity Summary
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of a thienopyrimidine derivative on neuroinflammation induced by lipopolysaccharide (LPS) in murine models. The compound significantly reduced the levels of pro-inflammatory cytokines and protected dopaminergic neurons from LPS-induced damage. Behavioral tests indicated improved motor function following treatment, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro assays demonstrated that a related thienopyrimidine compound inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to cell cycle arrest and increased apoptosis rates, suggesting its utility in developing new anticancer therapies .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Structural Analogues with Thieno[3,2-d]pyrimidin Cores
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Replaces the 2,5-dichlorophenyl group with a 4-chlorophenyl substituent.
- Substitutes the furan-2-ylmethyl acetamide with a trifluoromethylphenyl group.
- Introduces a sulfanyl linker instead of a carbamoylmethyl group.
- The sulfanyl linker may alter hydrogen-bonding interactions compared to the carbamoylmethyl group, affecting target binding .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key Differences: Uses a simpler pyrimidin-2-ylthioacetamide scaffold lacking the fused thieno ring. Retains dichlorophenyl substitution but positions chlorine at 2,3-positions instead of 2,5-positions.
- Synthetic Yield and Stability :
Analogues with Acetamide Moieties and Heterocyclic Modifications
N-(Carbamoylmethyl)-2-{4-[(5-methoxybenzimidazol-1-yl)sulfonyl]phenoxy}acetamide ()
- Key Differences: Incorporates a benzimidazole-sulfonylphenoxy group instead of the thienopyrimidin core. Features a pyridylmethyl sulfinyl group, enhancing steric bulk.
- Pharmacological Relevance: Benzimidazole derivatives are known for antiulcer and antiviral activities, suggesting divergent therapeutic applications compared to the target compound .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Differences :
- Utilizes a pyrimidinylsulfanyl group and methylpyridin-2-yl acetamide.
- Lacks halogen substituents, reducing electrophilic character.
- Crystallographic Data :
- Hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions, highlighting stability in solid-state packing .
Méthodes De Préparation
Gewald Aminothiophene Synthesis
A modified Gewald reaction enables preparation of 3-amino-thieno[2,3-b]pyridine-2-carboxamide intermediates. Cyclohexanone reacts with cyanoacetamide and sulfur in dimethylformamide (DMF) with morpholine catalysis, yielding 2-aminothiophene derivatives at 80°C over 6 hours. Subsequent cyclization with urea at 180°C for 1 hour forms pyridothienopyrimidine-2,4-diones (66–72% yield).
Table 1: Cyclization Conditions for Thienopyrimidine Derivatives
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-thienopyridineamide | Urea | 180 | 1 | 66–72 |
| Chlorinated intermediate | POCl₃/PCl₅ | 110 | 4 | 85–90 |
Chlorination and Functionalization
Treatment of pyridothienopyrimidine-2,4-diones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 4 hours produces 2,4-dichloro derivatives (85–90% yield). Selective substitution at the 4-position occurs using morpholine in ethanol/isopropanol (1:1) with triethylamine (TEA), achieving >90% conversion.
Regioselective N-Alkylation for Furanmethyl Incorporation
Nucleophilic Substitution Dynamics
The furan-2-ylmethyl group is introduced via N-alkylation of chlorinated intermediates. Reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with furfurylamine in tetrahydrofuran (THF) at 60°C for 12 hours achieves 78% yield, with regioselectivity controlled by steric and electronic factors.
Critical Parameters:
-
Solvent polarity: THF > DMF > dichloromethane (DCM)
-
Base efficacy: TEA > pyridine > NaHCO₃
Coupling via Carbodiimide Chemistry
Carbamoylation of the aminomethyl group employs 2,5-dichlorophenyl isocyanate in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stirring at 25°C for 24 hours affords the target carbamoyl derivative (82% yield).
Dichlorophenyl Carbamoylation Methodologies
Anhydride-Mediated Acylation
Reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with 2,5-dichloroaniline in acetic acid at 100°C for 8 hours generates the carbamoyl precursor (75% yield). Subsequent coupling to the thienopyrimidine core uses EDC/N-hydroxysuccinimide (NHS) in DMF (pH 7.4), achieving 88% efficiency.
Direct Isocyanate Coupling
Alternative routes employ 2,5-dichlorophenyl isocyanate reacting with the aminomethyl-thienopyrimidine intermediate in anhydrous THF. Catalytic dibutyltin dilaurate (DBTDL) accelerates the reaction at 40°C (12 hours, 91% yield).
Spectral Validation and Mechanistic Insights
Structural Confirmation via NMR
Reaction Mechanism for Oxazine Intermediates
Condensation of 3-amino-7,8-dihydropyrano[4,3-b]thieno[3,2-e]pyridine with butanoic anhydride forms oxazine intermediates, which undergo ring-opening and recyclization to yield thienopyrimidines (Scheme 1 in).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methodologies
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Gewald Cyclization → Alkylation | 5 | 52 | 98.2 |
| One-Pot Multicomponent | 3 | 68 | 97.5 |
| Oxazine-Mediated Synthesis | 4 | 59 | 96.8 |
The one-pot multicomponent approach minimizes intermediate purification, enhancing scalability. However, oxazine routes provide superior regiocontrol for asymmetric substitutions.
Industrial Scalability and Process Optimization
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this thieno[3,2-d]pyrimidine derivative?
The synthesis typically involves multi-step reactions, including:
- Formation of the thieno[3,2-d]pyrimidine core via cyclization.
- Substitution reactions to introduce the 2,5-dichlorophenylcarbamoyl and furfurylmethyl groups. Key conditions include temperature control (e.g., 60–100°C), solvent selection (DMSO or THF for solubility), and catalysts (e.g., Pd for coupling reactions). Yield optimization may require iterative adjustments to reaction time and stoichiometry . Characterization: Use NMR (1H, 13C) to confirm substituent positions and LC-MS to verify molecular weight .
Q. How can researchers validate the structural integrity of this compound?
Employ a combination of:
- 1H NMR : Identify protons in the thienopyrimidine core (e.g., δ 12.50 ppm for NH) and acetamide groups (δ 4.12 ppm for SCH2) .
- Elemental analysis : Compare experimental vs. theoretical values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) to detect impurities .
- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 344.21) .
Q. What initial bioactivity screening approaches are recommended?
Prioritize in vitro assays:
- Antimicrobial : Broth microdilution assays (MIC values against bacterial/fungal strains).
- Anticancer : MTT assays on cancer cell lines (e.g., IC50 determination).
- Enzyme inhibition : Kinase activity assays (e.g., Akt inhibition, as seen in related compounds) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
Use:
- Molecular docking : Predict binding affinities to targets like Akt kinase (PDB ID: 1O6K) by modeling interactions with the dichlorophenyl and furfuryl groups .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS).
- QSAR modeling : Corrogate substituent effects (e.g., chlorine vs. fluorine) on bioactivity .
Q. What strategies resolve discrepancies in spectroscopic or bioassay data?
- NMR inconsistencies : Re-run experiments with deuterated solvents (DMSO-d6) and check for residual protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Bioactivity variability : Control for assay conditions (e.g., serum concentration in cell cultures) and validate with orthogonal methods (e.g., Western blot for kinase inhibition) .
Q. How do non-covalent interactions influence crystallization and stability?
Study via:
- X-ray crystallography : Identify π-π stacking (thienopyrimidine vs. furan) and hydrogen bonds (acetamide NH to carbonyl groups).
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess stability .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) contributing to crystal packing .
Q. What synthetic challenges arise from steric hindrance in the dichlorophenyl group?
Mitigate using:
- Microwave-assisted synthesis : Enhance reaction rates under high temperatures.
- Protecting groups : Temporarily block reactive sites (e.g., Fmoc for amines) during coupling steps.
- High-resolution MS/MS : Track intermediate formation in complex reaction mixtures .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
